![molecular formula C17H17F3N4O B2929309 N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900286-99-9](/img/structure/B2929309.png)

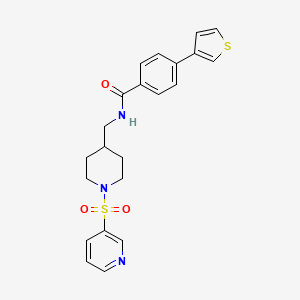

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are known for their anticancer potential and enzymatic inhibitory activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds has been developed .科学的研究の応用

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing pyrazolo[1,5-a]pyrimidine derivatives, focusing on their structural aspects through techniques like FT-IR, UV-visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These studies lay the groundwork for understanding the chemical properties and potential biological applications of these compounds (Titi et al., 2020).

Antimicrobial and Antitumor Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. Synthesis efforts have led to compounds that exhibit significant antibacterial activity, providing a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2014). Moreover, structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has yielded potent and selective antagonists for the human A3 adenosine receptor, which are of interest for their therapeutic potential in various diseases (Squarcialupi et al., 2016).

Cytotoxicity and Anticancer Properties

The cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against cancer cells has been evaluated, with some derivatives showing promising in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer therapy (Hassan et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, utilizing conditions such as ultrasound irradiation and KHSO4 in aqueous media. These methods offer advantages in terms of efficiency, yield, and environmental impact (Kaping et al., 2020).

Molecular Probes and Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as molecular probes for imaging cerebral adenosine A2A receptors, with potential applications in neurology and drug development (Zhou et al., 2014). Additionally, new derivatives have been explored as potent Aurora-A kinase inhibitors, highlighting their relevance in cancer research and therapy (Shaaban et al., 2011).

Anti-inflammatory and Anti-cancer Activities

Pyrazolo[1,5-a]pyrimidine analogs have been synthesized and screened for their anti-inflammatory and anti-cancer activities, underscoring the therapeutic potential of these compounds in treating inflammation and cancer (Kaping et al., 2016).

作用機序

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have shown significant inhibitory activity against cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death . The downstream effects include reduced proliferation of cancer cells .

Result of Action

The result of the compound’s action would be the significant inhibition of the growth of certain cell lines . For instance, similar compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

将来の方向性

The future directions for pyrazolo[1,5-a]pyrimidines involve improving the process efficiency, reducing environmental impact, and studying its multiple applications . The focus is on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

特性

IUPAC Name |

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c1-11-10-13(21-8-9-25-2)24-16(22-11)14(12-6-4-3-5-7-12)15(23-24)17(18,19)20/h3-7,10,21H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVIGYUINYUFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2929229.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)

![3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2929242.png)

![N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2929243.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)

![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)